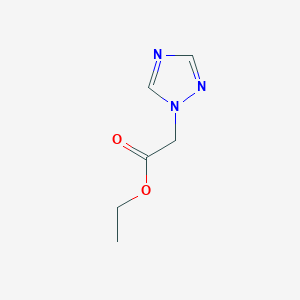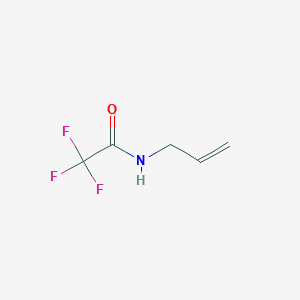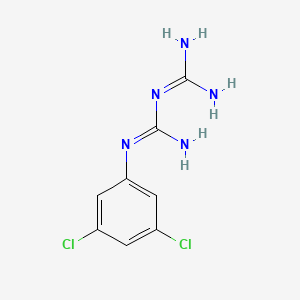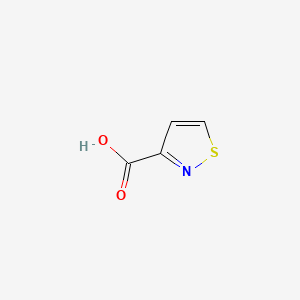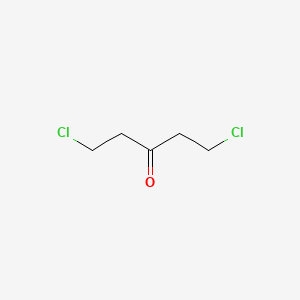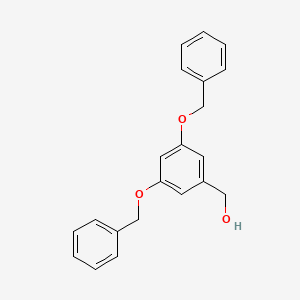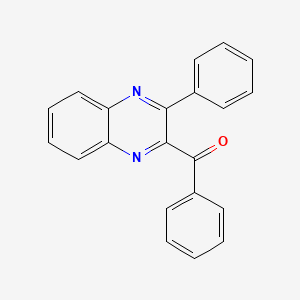
フェニル-(3-フェニルキノキサリン-2-イル)メタノン
概要
説明
Phenyl-(3-phenylquinoxalin-2-yl)methanone is a chemical compound with the linear formula C21H14N2O . It has a molecular weight of 310.359 . This compound is used in scientific research and exhibits high complexity due to its structure.
Molecular Structure Analysis
The molecular structure of Phenyl-(3-phenylquinoxalin-2-yl)methanone consists of a quinoxaline core with phenyl groups attached at the 2 and 3 positions . The presence of these phenyl groups can influence the compound’s physical and chemical properties, as well as its reactivity.科学的研究の応用
蛍光色素
フェニル-(3-フェニルキノキサリン-2-イル)メタノン誘導体は合成され、蛍光色素として使用されます . これらの色素は、分子内電荷移動(ICT)を組み込んだ典型的な電子スペクトルを示し、ドナー-アクセプター構造を確認しています .
凝集誘起発光(AIE)
これらの化合物は、凝集誘起発光(AIE)効果について研究されています . AIEは、特定の化合物が凝集すると発光する現象であり、バイオイメージング、化学センシング、オプトエレクトロニクスなどのさまざまな用途に役立ちます。
オプトエレクトロニクス
これらの色素の特性的なオプトエレクトロニック特性と熱安定性は、オプトエレクトロニクスへの応用のための潜在的な候補となっています . オプトエレクトロニクスは、光を発生、検出、制御する電子デバイスの研究と応用です。
有機発光ダイオード(OLED)
これらの化合物は、有機発光ダイオード(OLED)での幅広い用途により、第3世代の材料として台頭しています . OLEDは、テレビ画面、コンピューターモニター、スマートフォンなどの携帯型システムなどのデバイスのデジタルディスプレイの作成に使用されます。
有機電界効果トランジスタ(OFET)
フェニル-(3-フェニルキノキサリン-2-イル)メタノン誘導体は、有機電界効果トランジスタ(OFET)にも使用されます . OFETは、チャネルに有機半導体を使用した電界効果トランジスタの一種です。
色素増感型太陽電池(DSSC)
これらの化合物は、色素増感型太陽電池(DSSC)に使用されます . DSSCは、可視光を電気エネルギーに変換する太陽電池の一種です。
非線形光学(NLO)
フェニル-(3-フェニルキノキサリン-2-イル)メタノン誘導体は、非線形光学(NLO)に使用されます . NLOは、非線形媒体における光の挙動を記述する光学の分野です。
ケモ/バイオセンサー
これらの化合物は、ケモ/バイオセンサーに使用されます . これらのセンサーは、特定の化学物質または生物物質を検出して、分析的に有用な信号を生成することができます。
Safety and Hazards
作用機序
Target of Action
Phenyl-(3-phenylquinoxalin-2-yl)methanone is a quinoxaline derivative . Quinoxaline derivatives have been recognized as effective chemotherapeutic agents against a number of tumors . They have shown good anticancer activity through different mechanisms including tyrosine kinases inhibition and C-MET kinase inhibition .
Mode of Action
The mode of action of Phenyl-(3-phenylquinoxalin-2-yl)methanone involves the inhibition of tyrosine kinases and C-MET kinase . These kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. By inhibiting these kinases, Phenyl-(3-phenylquinoxalin-2-yl)methanone can prevent the phosphorylation of proteins, thereby disrupting the signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
Phenyl-(3-phenylquinoxalin-2-yl)methanone affects several biochemical pathways. It inhibits tyrosine kinases and C-MET kinase, which are involved in many cellular processes, including cell growth, proliferation, and survival . By inhibiting these kinases, Phenyl-(3-phenylquinoxalin-2-yl)methanone can disrupt these processes, leading to the inhibition of tumor growth .
Pharmacokinetics
It’s known that the compound possesses relatively low lying lumo (− 365 to − 398 eV) comparable to reported n-type/electron-transporting materials . This could potentially influence its bioavailability and distribution within the body.
Result of Action
The result of the action of Phenyl-(3-phenylquinoxalin-2-yl)methanone is the inhibition of tumor growth . By inhibiting tyrosine kinases and C-MET kinase, this compound disrupts the signaling pathways that promote cell growth and proliferation. This leads to the inhibition of tumor growth .
Action Environment
The action environment of Phenyl-(3-phenylquinoxalin-2-yl)methanone can be influenced by various factors. For instance, the compound exhibits good thermal stability , which could potentially influence its stability and efficacy under different environmental conditions.
生化学分析
Biochemical Properties
Phenyl-(3-phenylquinoxalin-2-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, Phenyl-(3-phenylquinoxalin-2-yl)methanone interacts with c-MET kinase, leading to the inhibition of this enzyme’s activity . These interactions are essential for understanding the compound’s potential therapeutic effects, particularly in cancer treatment, where inhibition of these kinases can lead to reduced tumor growth and proliferation.
Cellular Effects
Phenyl-(3-phenylquinoxalin-2-yl)methanone has been observed to exert various effects on different types of cells and cellular processes. In cancer cell lines, this compound has demonstrated anticancer activity by inducing apoptosis, which is a programmed cell death mechanism . Furthermore, Phenyl-(3-phenylquinoxalin-2-yl)methanone affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. These effects are crucial for understanding how this compound can be utilized in cancer therapy and other medical applications.
Molecular Mechanism
The molecular mechanism of Phenyl-(3-phenylquinoxalin-2-yl)methanone involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active sites of tyrosine kinases and c-MET kinase, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, Phenyl-(3-phenylquinoxalin-2-yl)methanone can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl-(3-phenylquinoxalin-2-yl)methanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good thermal stability, which is essential for its use in various experimental conditions . Over time, Phenyl-(3-phenylquinoxalin-2-yl)methanone maintains its activity, allowing for prolonged studies on its effects on cellular processes. Long-term exposure to this compound has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of Phenyl-(3-phenylquinoxalin-2-yl)methanone vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent anticancer activity, with higher doses leading to more significant inhibition of tumor growth . At high doses, Phenyl-(3-phenylquinoxalin-2-yl)methanone may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes.
Metabolic Pathways
Phenyl-(3-phenylquinoxalin-2-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . The effects of Phenyl-(3-phenylquinoxalin-2-yl)methanone on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Phenyl-(3-phenylquinoxalin-2-yl)methanone within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, allowing it to reach its intracellular targets . The localization and accumulation of Phenyl-(3-phenylquinoxalin-2-yl)methanone within cells are critical for its effectiveness in inhibiting enzymes and modulating cellular processes.
Subcellular Localization
Phenyl-(3-phenylquinoxalin-2-yl)methanone exhibits specific subcellular localization, which influences its activity and function. This compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The subcellular localization of Phenyl-(3-phenylquinoxalin-2-yl)methanone is essential for its interactions with enzymes and other biomolecules, determining its overall impact on cellular function.
特性
IUPAC Name |
phenyl-(3-phenylquinoxalin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c24-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)22-17-13-7-8-14-18(17)23-20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPLYTPJGJDWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310694 | |
| Record name | phenyl-(3-phenylquinoxalin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-78-1 | |
| Record name | NSC230376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl-(3-phenylquinoxalin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


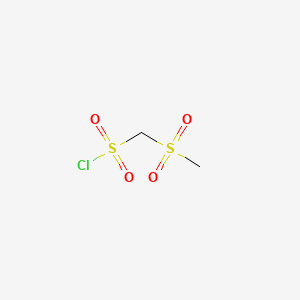
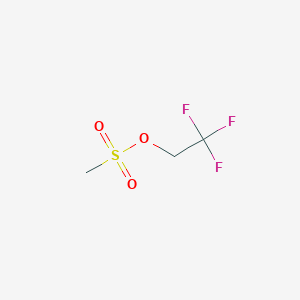
![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)

